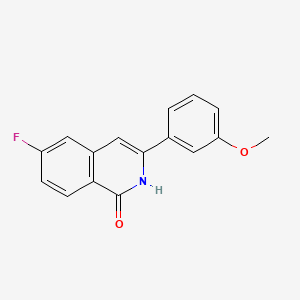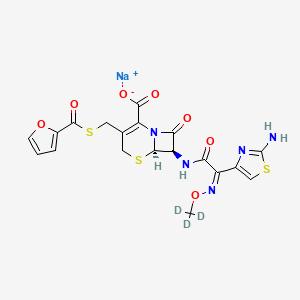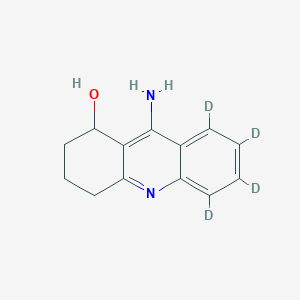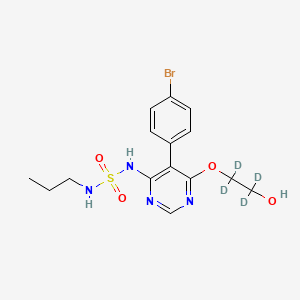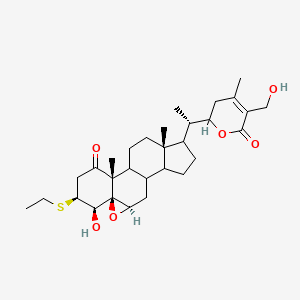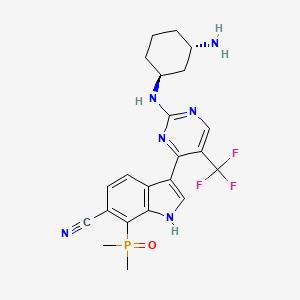
L-Alloisoleucine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alloisoleucine-d10 is a deuterium-labeled version of L-Alloisoleucine, a branched-chain amino acid and a stereoisomer of L-isoleucine. This compound is commonly found in human plasma, albeit at low levels. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alloisoleucine-d10 typically involves the incorporation of deuterium into L-Alloisoleucine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
化学反応の分析
Types of Reactions
L-Alloisoleucine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield various deuterated derivatives .
科学的研究の応用
L-Alloisoleucine-d10 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as maple syrup urine disease.
Industry: Employed in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
作用機序
L-Alloisoleucine-d10 exerts its effects primarily through its incorporation into metabolic pathways. It acts as a substrate for various enzymes involved in amino acid metabolism, including branched-chain aminotransferase and branched-chain ketoacid dehydrogenase. These enzymes catalyze the conversion of this compound into its corresponding keto acids, which are further metabolized to produce energy .
類似化合物との比較
Similar Compounds
L-Isoleucine: Another branched-chain amino acid with similar metabolic pathways.
L-Leucine: Shares similar metabolic functions but differs in its structural configuration.
Valine: Another branched-chain amino acid involved in similar metabolic processes.
Uniqueness
L-Alloisoleucine-d10 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of drugs. This labeling allows for more precise and accurate measurements in various scientific studies .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
141.23 g/mol |
IUPAC名 |
(2S,3R)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1/i1D3,2D3,3D2,4D,5D |
InChIキー |
AGPKZVBTJJNPAG-JENBSKHFSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)([C@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
正規SMILES |
CCC(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


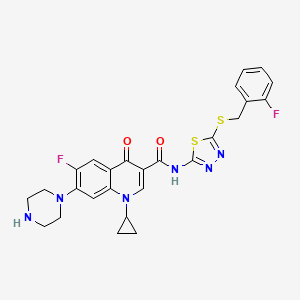
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)


![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

